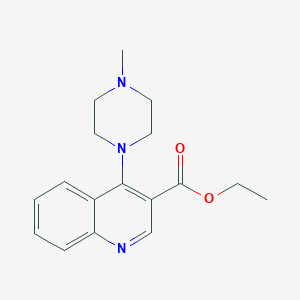
4-(4-Carbazol-9-ylbut-2-ynyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Carbazol-9-ylbut-2-ynyl)morpholine is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound features a morpholine ring substituted with a carbazole moiety via a but-2-ynyl linker, giving it unique chemical properties.
作用机制
Target of Action
The primary target of 4-(4-Carbazol-9-ylbut-2-ynyl)morpholine is the lysosomal pH . Lysosomal pH is an important modulator for many cellular processes . An agent that is capable of regulating lysosomal pH may find a wide range of potential applications in the field of biomedicine .
Mode of Action
This compound interacts with its targets by efficiently facilitating the transmembrane transport of chloride anions as mobile carriers across vesicular and cellular phospholipid membranes . This compound is capable of specifically alkalizing liposomes, disrupting the homeostasis of lysosomal pH, and inactivating the lysosomal Cathepsin B enzyme . Anion transport is considered as the probable mechanism of action for the high efficiency of these compounds to modulate lysosomal pH .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the regulation of lysosomal pH . By disrupting the homeostasis of lysosomal pH, this compound can influence various cellular processes that are modulated by lysosomal pH .
Pharmacokinetics
Its ability to facilitate the transmembrane transport of chloride anions suggests that it may have unique adme properties
Result of Action
The result of the action of this compound is the disruption of lysosomal pH homeostasis . This disruption can lead to the inactivation of the lysosomal Cathepsin B enzyme , which may have significant effects on cellular processes.
Action Environment
The action environment of this compound is primarily within the lysosome, where it disrupts pH homeostasis . Environmental factors that influence lysosomal pH could potentially affect the action, efficacy, and stability of this compound . .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Carbazol-9-ylbut-2-ynyl)morpholine typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. The general procedure involves the reaction of a carbazole derivative with a morpholine derivative in the presence of a palladium catalyst and a boron reagent .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The Suzuki–Miyaura coupling reaction is scalable and can be adapted for industrial production.
化学反应分析
Types of Reactions
4-(4-Carbazol-9-ylbut-2-ynyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbazole derivatives, while reduction could produce reduced morpholine derivatives.
科学研究应用
4-(4-Carbazol-9-ylbut-2-ynyl)morpholine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and environmental applications.
相似化合物的比较
Similar Compounds
Morpholine: A simpler analog that lacks the carbazole moiety.
Carbazole: A compound that forms the core structure of 4-(4-Carbazol-9-ylbut-2-ynyl)morpholine.
4-(4-Carbazol-9-ylbut-2-ynyl)aniline: A structurally similar compound with an aniline group instead of morpholine.
Uniqueness
This compound is unique due to its combination of a morpholine ring and a carbazole moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
属性
IUPAC Name |
4-(4-carbazol-9-ylbut-2-ynyl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c1-3-9-19-17(7-1)18-8-2-4-10-20(18)22(19)12-6-5-11-21-13-15-23-16-14-21/h1-4,7-10H,11-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZWQRQOHGSIJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CCN2C3=CC=CC=C3C4=CC=CC=C42 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 6-chloro-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate](/img/structure/B502637.png)
![Ethyl 6-ethoxy-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate](/img/structure/B502638.png)
![ethyl 2-[5-amino-4-(ethoxycarbonyl)-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B502643.png)
![2-[(4-Imino-3-methyl-5-phenyl-4,5-dihydroisoxazolo[5,4-d]pyrimidin-6-yl)sulfanyl]-1-(3-methoxyphenyl)ethanone](/img/structure/B502645.png)
![6-[(4-chlorobenzyl)sulfanyl]-3-methyl-5-phenylisoxazolo[5,4-d]pyrimidin-4(5H)-imine](/img/structure/B502646.png)
![N-benzyl-N'-{[(5-ethyl-4-imino-3-methyl-4,5-dihydroisoxazolo[5,4-d]pyrimidin-6-yl)sulfanyl]acetyl}urea](/img/structure/B502648.png)
![5-Ethyl-4-imino-3-methyl-4,5-dihydroisoxazolo[5,4-d]pyrimidine-6-thiol](/img/structure/B502649.png)
![5-ethyl-6-(ethylsulfanyl)-3-methylisoxazolo[5,4-d]pyrimidin-4(5H)-imine](/img/structure/B502650.png)
![1-(4-Chlorophenyl)-2-[(5-ethyl-4-imino-3-methyl-4,5-dihydroisoxazolo[5,4-d]pyrimidin-6-yl)sulfanyl]ethanone](/img/structure/B502651.png)
![2-[(5-Allyl-4-imino-3-methyl-4,5-dihydroisoxazolo[5,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B502653.png)
![N-{[(5-allyl-4-imino-3-methyl-4,5-dihydroisoxazolo[5,4-d]pyrimidin-6-yl)sulfanyl]acetyl}-N'-methylurea](/img/structure/B502654.png)
![N-{[(5-imino-6-methyl-3,4-diphenyl-5,6-dihydropyrimido[4,5-c]pyridazin-7-yl)sulfanyl]acetyl}-N'-methylurea](/img/structure/B502656.png)
![2-[(5-Imino-6-methyl-3,4-diphenyl-5,6-dihydropyrimido[4,5-c]pyridazin-7-yl)sulfanyl]-1-(2-thienyl)ethanone](/img/structure/B502657.png)
